molecular formula C20H21N3O3 B11318882 2-(2,3-dimethylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide

2-(2,3-dimethylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide

Cat. No.: B11318882
M. Wt: 351.4 g/mol
InChI Key: LRVMPLSTSSTTOS-UHFFFAOYSA-N
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Description

2-(2,3-dimethylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide is a complex organic compound that features a combination of phenoxy and oxadiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide typically involves multiple steps. One common route includes the cyclization of O-benzoyl-2-(benzimidazol-1-yl)propioamidoxime under different temperature conditions to form the oxadiazole ring . The reaction conditions often require precise control of temperature and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dimethylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the oxadiazole ring or other functional groups.

    Substitution: The phenoxy and oxadiazole groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium dichloroisocyanurate and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-(2,3-dimethylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide involves its interaction with molecular targets and pathways within biological systems. The oxadiazole ring is known to interact with various enzymes and receptors, potentially leading to biological effects such as inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-dimethylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide

InChI

InChI=1S/C20H21N3O3/c1-14-7-6-10-17(15(14)2)25-13-18(24)21-12-11-19-22-20(23-26-19)16-8-4-3-5-9-16/h3-10H,11-13H2,1-2H3,(H,21,24)

InChI Key

LRVMPLSTSSTTOS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NCCC2=NC(=NO2)C3=CC=CC=C3)C

Origin of Product

United States

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